

Application Notes: Quantification of 8-Hydroxyguanine in Urine Samples

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Compound of Interest

Compound Name: 8-Hydroxyguanine Hydrochloride

Cat. No.: B587949

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Introduction

8-hydroxy-2'-deoxyguanosine (8-OHdG) is a widely recognized biomarker for measuring oxidative stress and DNA damage.[1] It is formed when reactive oxygen species (ROS) oxidize the guanine base in DNA.[1] Following DNA repair, 8-OHdG is excreted in the urine without being metabolized, making urinary concentrations a reliable indicator of systemic oxidative stress.[1][2][3] Due to the non-invasive nature of collection and the stability of 8-OHdG, urine is often the preferred sample matrix for these studies.[3][4][5] Elevated levels of 8-OHdG have been associated with various pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][6]

This document provides a detailed protocol for the quantification of 8-OHdG in urine samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Assay Principle

The 8-OHdG ELISA is a competitive immunoassay. The microtiter plate is pre-coated with 8-OHdG. During the assay, 8-OHdG present in the urine sample competes with the plate-bound 8-OHdG for binding to a limited amount of a specific, horseradish peroxidase (HRP)-conjugated primary antibody.[2][3] After an incubation period, the unbound components are washed away. A substrate solution (TMB) is then added, which develops a color in proportion to the amount of HRP-conjugated antibody bound to the plate.[2] Therefore, the intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample; a stronger color indicates a lower concentration of 8-OHdG.[3]



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Figure 1. Competitive ELISA principle for 8-OHdG detection.

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical for accurate results.

- Collection: Collect urine samples in a sterile container.[3]
- Pre-treatment: To remove insoluble particles, centrifuge fresh urine samples at 2,000 x g for 10 minutes or filter them through a 0.2µm filter.[4][7]
- Storage: Samples that cannot be assayed immediately should be aliquoted and stored at -20°C or -80°C.[4][7] 8-OHdG is stable in urine for at least one year at -80°C.[8] Avoid multiple freeze-thaw cycles.[9]
- Dilution: Due to high abundance in urine, samples typically require dilution.[8] A starting dilution of 1:20 (v:v) with the provided Sample and Standard Diluent is recommended.[4][7] For example, mix 9 µL of urine with 171 µL of diluent. The optimal dilution factor may need to be determined experimentally.

Parameter	Recommendation
Centrifugation	2,000 x g for 10 minutes
Storage Temperature	-20°C (short-term) or -80°C (long-term)
Initial Dilution	1:20 with Sample and Standard Diluent

Table 1. Urine Sample Handling Summary.

Reagent Preparation

Always equilibrate all kit components to room temperature before use.

Reagent	Preparation Instructions
1X Wash Buffer	Dilute the 10X Wash Buffer concentrate with deionized water. For example, add 50 mL of 10X buffer to 450 mL of water to make 500 mL of 1X buffer. [4]
Standards	Prepare a serial dilution of the 8-OHdG stock standard using the Sample and Standard Diluent. A typical standard curve ranges from 0.94 to 60 ng/mL. [3] [4] [7]
Antibody Preparation	Dilute the HRP Conjugate Antibody Concentrate with the Antibody Diluent. A common dilution is 1:100. For a full 96-well plate, this might be 60 µL of concentrate in 6 mL of diluent. [4] [7]

Table 2. Reagent Preparation Guide.

Standard Curve Preparation Example

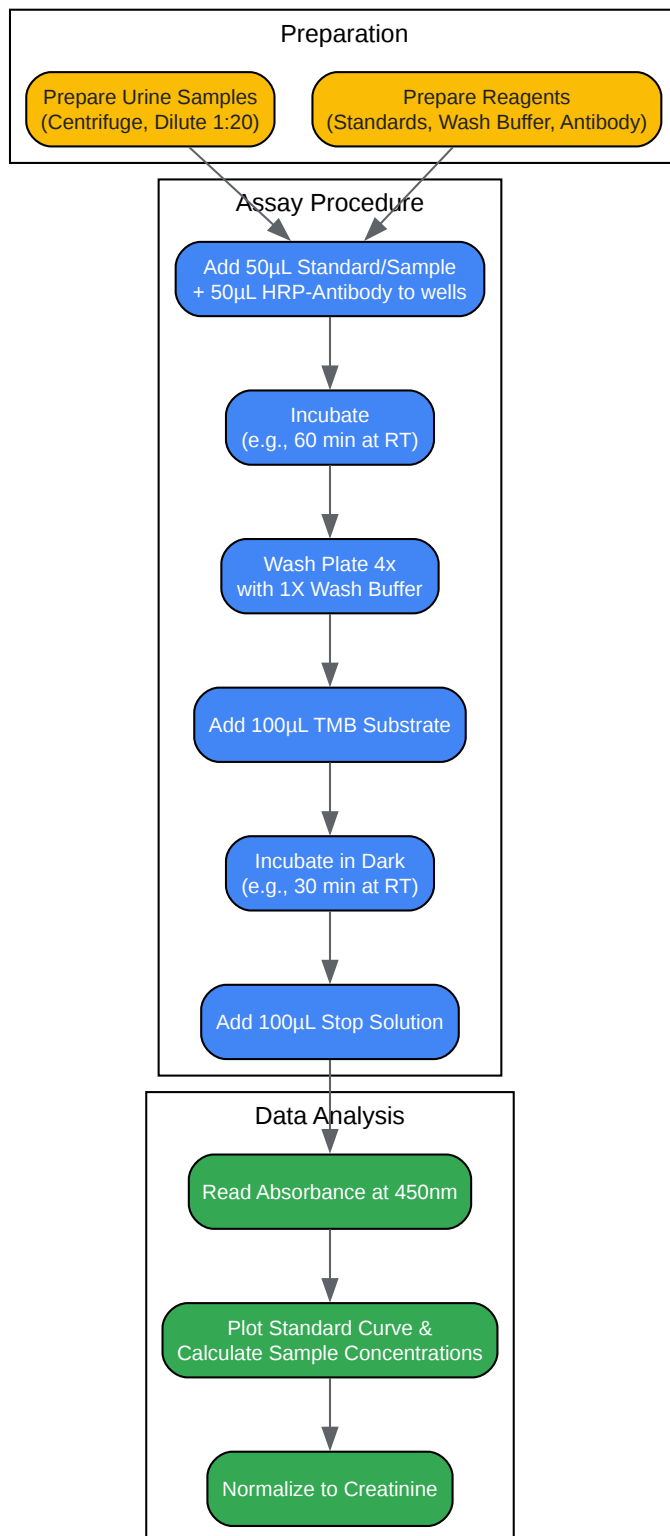
Tube	Concentration (ng/mL)	Dilution Step
#1	60	Add 10 μ L of stock to 490 μ L of diluent (example)
#2	30	Transfer 250 μ L from Tube #1 to 250 μ L of diluent
#3	15	Transfer 250 μ L from Tube #2 to 250 μ L of diluent
#4	7.5	Transfer 250 μ L from Tube #3 to 250 μ L of diluent
#5	3.75	Transfer 250 μ L from Tube #4 to 250 μ L of diluent
#6	1.875	Transfer 250 μ L from Tube #5 to 250 μ L of diluent
#7	0.94	Transfer 250 μ L from Tube #6 to 250 μ L of diluent
#8	0 (Blank)	500 μ L of diluent only

Table 3. Example of a 2-fold Serial Dilution for Standard Curve.

Assay Workflow

The following diagram outlines the major steps in the 8-OHdG ELISA protocol.

8-OHdG ELISA Workflow for Urine Samples

[Click to download full resolution via product page](#)**Figure 2.** Step-by-step experimental workflow.

Assay Procedure

Step	Action	Volume	Incubation
1	Add Standards and diluted Samples to appropriate wells.	50 µL/well	-
2	Add diluted HRP-conjugated Antibody to each well. [4]	50 µL/well	-
3	Cover plate and incubate.	-	60 minutes at room temp (20-25°C). [4]
4	Aspirate and wash each well with 1X Wash Buffer. Repeat 4 times.	~300 µL/well	-
5	Add TMB Substrate to each well.	100 µL/well	-
6	Incubate the plate in the dark. [4]	-	30 minutes at room temp (20-25°C). [4]
7	Add Stop Solution to each well. The color will change from blue to yellow. [4]	100 µL/well	-
8	Read the absorbance on a microplate reader at 450 nm within 30 minutes.	-	-

Table 4. Quick Protocol Guide.

Data Analysis and Interpretation

- **Generate Standard Curve:** Plot the average absorbance (Y-axis) for each standard against its known concentration in ng/mL (X-axis). A four-parameter logistic (4-PL) curve fit is often recommended.
- **Calculate Sample Concentration:** Determine the 8-OHdG concentration of each sample by interpolating its absorbance value from the standard curve.
- **Adjust for Dilution:** Multiply the calculated concentration by the dilution factor (e.g., 20) to obtain the actual concentration in the original urine sample.
- **Creatinine Normalization:** Urinary concentrations of metabolites can vary due to hydration status. To standardize results, it is highly recommended to normalize the 8-OHdG concentration to the urinary creatinine concentration.[4][7] The final result is typically expressed as ng of 8-OHdG per mg of creatinine (ng/mg creatinine).[3]

Note on Methodology: While ELISA is a cost-effective and high-throughput method, some studies have shown that it can overestimate 8-OHdG levels compared to the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] Researchers should consider this when comparing results across different studies and platforms.[6][10] Interpretation of results should also consider factors like age, gender, and lifestyle, which can influence baseline 8-OHdG levels.[1]

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